Midecamycin

Catalog No.
S535422
CAS No.
35457-80-8
M.F
C41H67NO15
M. Wt
814.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midecamycin

CAS Number

35457-80-8

Product Name

Midecamycin

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

DMUAPQTXSSNEDD-QALJCMCCSA-N

SMILES

Array

solubility

Insoluble

Synonyms

maidimeisu, Midecamin, midecamycin, midecamycin acetate, midecamycin diacetate, midekamycin, midekamycin acetate, Mosil, mydecamycin, Myoxam, neoisomidecamycin, Normicina, SF 837, SF-837

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Isomeric SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

The exact mass of the compound Mydecamycin is 813.4511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Midecamycin (CAS 35457-80-8) is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens . Structurally distinct from 14-membered macrolides, it features an acetoxy group substituted on position 9 of its lactone ring and operates by binding the 50S ribosomal subunit to inhibit bacterial protein synthesis [1]. In laboratory and industrial procurement, it is primarily sourced as a reference standard and active pharmaceutical ingredient (API) for targeting Gram-positive bacteria, atypical respiratory pathogens, and specific erythromycin-resistant strains . Its high solubility in methanol, ethanol, and acidic solutions ensures rapid processability for diverse in vitro assay preparations and complex formulation studies [1].

Substituting standard 14-membered (e.g., erythromycin) or 15-membered (e.g., azithromycin) macrolides for midecamycin introduces severe confounding variables in both pharmacokinetic models and microbiological assays [1]. Erythromycin and its analogs strongly inhibit cytochrome P450 (CYP3A4) and act as potent motilin receptor agonists, which artificially alters drug metabolism and induces severe gastrointestinal motor activity in in vivo models[REFS-1, REFS-2]. Furthermore, common substitutes exhibit near-total loss of efficacy against specific atypical pathogens like Mycoplasma hominis, rendering them unusable as selective agents or positive controls in those specific culture workflows [3]. Procuring the exact 16-membered midecamycin structure is necessary to bypass these metabolic, prokinetic, and resistance-based limitations.

Cytochrome P450 (CYP3A4) Metabolic Preservation

A primary differentiator for midecamycin in pharmacokinetic modeling is its lack of interference with hepatic enzymes. While 14-membered macrolides like erythromycin readily form inactive cytochrome P450-iron-nitrosoalkane complexes that severely inhibit CYP3A4, midecamycin (a Group 2/3 macrolide) forms these complexes to a significantly lesser extent, preserving baseline metabolic activity [1].

Evidence DimensionCytochrome P450-iron-nitrosoalkane complex formation (CYP3A4 inactivation)
Target Compound DataMinimal to no complex formation; preserves baseline metabolism
Comparator Or BaselineErythromycin / Troleandomycin (Potent complex formation; severe CYP3A4 inhibition)
Quantified DifferenceMidecamycin demonstrates a near-total reduction in CYP3A4-inactivating complex formation compared to the severe inhibition caused by erythromycin.
ConditionsIn vivo and in vitro hepatic microsomal drug oxidizing enzyme assays

Essential for researchers formulating combination therapies or conducting multi-drug pharmacokinetic assays where baseline metabolic rates must remain uninhibited.

Elimination of Motilin-Induced Gastrointestinal Motility

Unlike 14- and 15-membered macrolides, midecamycin does not trigger off-target gastrointestinal distress. Assays demonstrate that erythromycin and azithromycin act as strong motilin receptor agonists, displacing [125I]-motilin binding by ~58% at 30 µM. In contrast, the 16-membered lactone ring of midecamycin lacks affinity for the motilin receptor, resulting in zero induced gastric motor activity [1].

Evidence DimensionMotilin receptor binding and gastric motor stimulation
Target Compound DataNo motilin receptor affinity; zero induced gastric motor activity
Comparator Or BaselineErythromycin / Azithromycin (~58% displacement of[125I]-motilin at 30 µM; strong prokinetic activity)
Quantified DifferenceComplete elimination of off-target motilin agonism compared to the ~58% receptor displacement caused by 14/15-membered analogs.
ConditionsHuman recombinant motilin receptors in CHO cells and in vivo gastric emptying models

Ensures that gastrointestinal motility baselines are not artificially skewed when studying enteric infections or oral drug absorption in animal models.

Efficacy Against Macrolide-Resistant Atypical Pathogens

Midecamycin retains critical in vitro activity against specific atypical pathogens that have developed resistance to standard macrolides. Against clinical isolates of Mycoplasma hominis, erythromycin and azithromycin exhibit poor activity with MIC90 values exceeding 128 mg/L. Midecamycin maintains a highly susceptible profile with an MIC90 of 2 mg/L, representing a massive quantitative advantage in potency[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound DataMIC90 = 2 mg/L
Comparator Or BaselineErythromycin / Azithromycin (MIC90 > 128 mg/L)
Quantified Difference>64-fold lower MIC90 against M. hominis compared to erythromycin and azithromycin.
ConditionsBroth microdilution method against clinical Mycoplasma hominis isolates

Provides a reliable positive control and selective culture agent for atypical, macrolide-resistant respiratory and urogenital pathogens where common macrolides fail.

T-Cell Immunomodulation via IL-2 Suppression

Beyond its antibacterial mechanism, midecamycin exhibits distinct immunosuppressive properties. In vitro studies show that midecamycin suppresses the proliferative response of peripheral blood mononuclear cells and inhibits Interleukin-2 (IL-2) production at concentrations between 1.6 and 40 µg/mL, without altering CD25 expression [1].

Evidence DimensionSuppression of Interleukin-2 (IL-2) production
Target Compound DataDose-dependent suppression at 1.6 to 40 µg/mL
Comparator Or BaselineUntreated mitogen-stimulated peripheral blood mononuclear cells (High baseline IL-2 production)
Quantified DifferenceSignificant dose-dependent reduction in T-cell proliferative response without altering CD25 expression.
ConditionsIn vitro human peripheral blood mononuclear cells stimulated by polyclonal T-cell mitogens

Enables dual-purpose research targeting simultaneous bacterial clearance and modulation of inflammatory or post-transplant immune responses.

Multi-Drug Pharmacokinetic and Toxicity Modeling

Because midecamycin avoids the severe CYP3A4 inhibition seen with erythromycin, it is a highly stable 16-membered macrolide standard for in vivo combination therapy models. Researchers can co-administer it with other metabolized drugs without artificially inflating the serum concentrations or toxicity profiles of the co-administered compounds [1].

Baseline-Preserving Gastrointestinal Assays

In studies evaluating enteric infections, nutrient absorption, or the pharmacokinetics of oral formulations, midecamycin is utilized to provide antibacterial coverage without triggering motilin-receptor-mediated gastric emptying. This ensures that the physical transit time of the GI tract remains uncompromised during the experiment [2].

Selective Cultivation of Atypical Pathogens

Midecamycin’s retained potency (MIC90 = 2 mg/L) against Mycoplasma hominis makes it a highly effective reagent for specialized microbiological workflows. It is deployed as a positive control or selective agent in assays where 14- and 15-membered macrolides (MIC90 > 128 mg/L) are completely ineffective [3].

Dual-Action Immunomodulatory Formulations

Due to its ability to suppress IL-2 production at concentrations of 1.6–40 µg/mL, midecamycin is applied in in vitro and in vivo models investigating post-transplant complications and inflammatory diseases. It allows researchers to study the simultaneous clearance of susceptible bacteria and the dampening of T-cell-mediated immune responses [4].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

813.45107043 Da

Monoisotopic Mass

813.45107043 Da

Boiling Point

874 ºC

Heavy Atom Count

57

LogP

2.22

Appearance

Solid powder

Melting Point

155 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N34Z0Y5UH7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Midecamycin was used for the treatment of infections in the oral cavity, upper and lower respiratory tracts and skin and soft tissue infections. The alone use of midecamycin was mainly used in Europe or Japan.

Pharmacology

Reports have indicated that midecamycin is active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains. The diacetate form of this product reduces gastrointestinal side effects and improves its pharmacokinetic profile.[A33072] Studies have proved that midecamycin is highly active against Gram-positive organisms.[T206] The activity of midecamycin in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life.[A33083]

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA03 - Midecamycin

Mechanism of Action

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria.

Other CAS

35457-80-8

Absorption Distribution and Excretion

Midecamycin is rapidly and almost completely absorbed when orally administered. It is mainly absorbed in the alkaline intestinal environment. This rapid absorption is due to its liposoluble property which allows for good penetration in the tissues, especially bronchial secretion, prostatic tissue, middle ear exudates and bone tissue. The tissue/serum ratio concentration is greater than 1 which indicates that this product does not stay long in the plasma. After oral administration of 600 mg of midecamycin, the peak serum concentration is 0.8 mg/L and it is attained 1 hour after oral administration. This concentration dereased significantly after 4-6 hours.
The major route of elimination of midecamycin is is the liver, followed by a low significance of renal elimination. Urinary concentrations accounts for about 3.3% of the administered dose after 6 hours.
The reported apparent volume of distribution of midecamycin is 7.7 L/kg.
Midecamycin presentas a low renal clearance value.

Metabolism Metabolites

Midecamycin undergoes extensive biotransformation in the liver and its metabolites are characterized by presenting little to no antimicrobial activity. The main metabolite is formed by a 14-hydroxylation and it can be also detected in urine.

Wikipedia

Midecamycin

Biological Half Life

The half-life of midecamycin is longer than the first macrolide antibiotics. after intravenous administration, the half-life reported is of 54 minutes.

Dates

Last modified: 08-15-2023
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